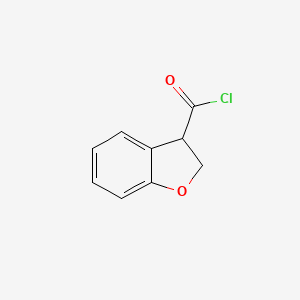
2,3-Dihydro-1-benzofuran-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3-Dihydro-1-benzofuran-3-carbonyl chloride” is a chemical compound with the molecular formula C9H7ClO2 . It is a part of the benzofuran family, which is found in various biologically active natural and pharmaceutical products .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. Various methods have been established for the synthesis of 2,3-dihydrobenzofurans, involving intra- and inter-molecular reactions .Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1-benzofuran-3-carbonyl chloride” includes nine carbon atoms, seven hydrogen atoms, one chlorine atom, and two oxygen atoms . The InChI representation of the molecule isInChI=1S/C9H7ClO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2 . Chemical Reactions Analysis
Benzofuran derivatives have been found to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The presence of specific substituents can significantly enhance these activities .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including 2,3-Dihydro-1-benzofuran-3-carbonyl chloride, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have dramatic anticancer activities . Compound 36 was found to have significant cell growth inhibitory effects in different types of cancer cells .
Antibacterial Activity
Benzofuran compounds also exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Activity
These compounds have been found to possess anti-oxidative properties . This makes them useful in the development of drugs for diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anti-Platelet Aggregation Activity
A study found that 2,3-Dihydro[1,4]dioxino[2,3-g]benzofuran derivatives act as Proteinase-Activated Receptor 4 (PAR4) antagonists, exhibiting effective anti-platelet aggregation activity and low bleeding tendency . This makes them potential candidates for the treatment of arterial thrombotic diseases.
Synthesis of Complex Benzofuran Derivatives
2,3-Dihydro-1-benzofuran-3-carbonyl chloride can be used in the synthesis of complex benzofuran derivatives . These derivatives have a wide range of applications in medicinal chemistry due to their diverse pharmacological activities .
Construction of Halogenated Dihydrobenzofurans (DHBs)
The presence of aryl bromides in 2,3-Dihydro-1-benzofuran-3-carbonyl chloride enables the construction of halogenated DHBs . These can then be further elaborated via traditional transition-metal catalyzed coupling reactions .
Development of Anticancer Agents
Benzofuran and its derivatives, including 2,3-Dihydro-1-benzofuran-3-carbonyl chloride, have attracted much attention due to their biological activities and potential applications as drugs . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected . These could potentially include pathways related to cell growth, oxidative stress, and viral replication, among others.
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that 2,3-Dihydro-1-benzofuran-3-carbonyl chloride may also have similar effects.
Safety and Hazards
“2,3-Dihydro-1-benzofuran-3-carbonyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .
Future Directions
Benzofuran derivatives, including “2,3-Dihydro-1-benzofuran-3-carbonyl chloride”, continue to be a focus of research due to their diverse biological activities. Future research may focus on developing more effective and less toxic antifungal drugs , and exploring new synthetic routes for the construction of 2,3-dihydrobenzofurans and 1,3-dihydroisobenzofurans .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBATTJFQJBVRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-3-carbonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

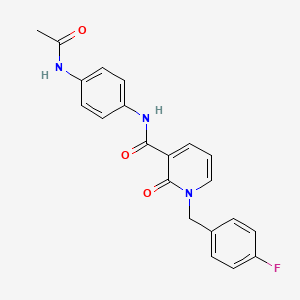
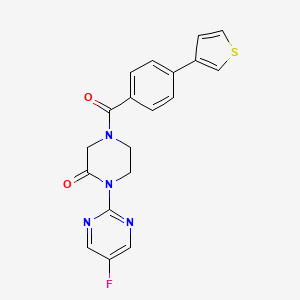
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380954.png)
![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2380955.png)
![(Z)-N-[(4-Chlorophenyl)methyl]-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2380956.png)
![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)
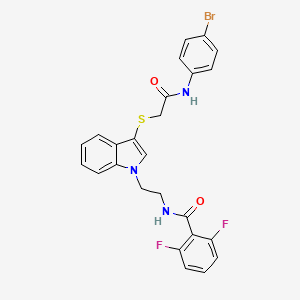
![1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone](/img/structure/B2380963.png)
![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)
![(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine](/img/structure/B2380966.png)
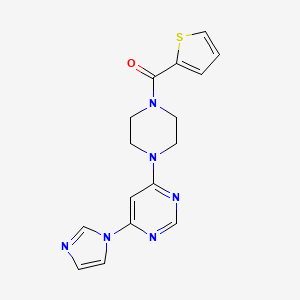

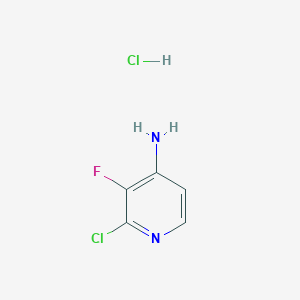
![N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2380971.png)